Product packaging for S-Ethyl ethanethioate(Cat. No.:CAS No. 625-60-5)

S-Ethyl ethanethioate

Cat. No.: B1345183
CAS No.: 625-60-5
M. Wt: 104.17 g/mol
InChI Key: APTGPWJUOYMUCE-UHFFFAOYSA-N
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Description

Overview of Thioester Chemistry and its Significance

Thioesters are a class of organic compounds characterized by a carbonyl group bonded to a sulfur atom, which is in turn linked to an organic substituent (R-C(=O)-S-R'). wikipedia.org They are the sulfur analogs of esters, where a sulfur atom replaces the ester oxygen. This seemingly minor substitution has profound implications for the molecule's chemical reactivity. The carbon-sulfur bond in thioesters is weaker and less polarized than the carbon-oxygen bond in esters, rendering thioesters more susceptible to nucleophilic attack at the carbonyl carbon. fiveable.me This enhanced reactivity makes them valuable intermediates in a wide array of chemical transformations.

In the realm of biochemistry, thioesters are of paramount importance. libretexts.org Acetyl coenzyme A (acetyl-CoA), a complex thioester, is a central molecule in metabolism, participating in the Krebs cycle and fatty acid biosynthesis. libretexts.orglibretexts.org The high-energy nature of the thioester bond in acetyl-CoA provides the thermodynamic driving force for numerous biochemical reactions. gonzaga.edu In organic synthesis, the reactivity of thioesters is harnessed for the formation of new carbon-carbon bonds and for the synthesis of other functional groups, making them versatile building blocks in the construction of complex organic molecules. fiveable.me

S-Ethyl Ethanethioate as a Representative Thioester Compound

This compound stands as a quintessential example of a simple aliphatic thioester. Its straightforward structure, consisting of an acetyl group attached to an ethylthio group, makes it an ideal model system for studying the fundamental principles of thioester reactivity without the complications of more complex molecular frameworks. ontosight.ai Its physical and chemical properties are well-characterized, providing a solid baseline for comparative studies.

Below is a table summarizing some of the key chemical and physical properties of this compound:

PropertyValue
Molecular Formula C4H8OS lookchem.com
Molecular Weight 104.17 g/mol nih.gov
Boiling Point 116.4 °C at 760 mmHg lookchem.com
Density 0.979 g/mL at 25 °C chemicalbook.com
Refractive Index 1.458 at 20 °C chemicalbook.com
CAS Number 625-60-5 lookchem.com

This data is compiled from various chemical databases and literature sources.

The compound's utility in academic research is multifaceted. It is often employed as a starting material or a reagent in a variety of chemical reactions. For instance, it has been used in studies of nickel-catalyzed carbonylation reactions with aryl iodides. semanticscholar.org It also serves as a substrate in enzymatic reactions to probe the mechanisms of thioesterase activity.

Scope and Objectives of Research on this compound

Research involving this compound is typically driven by a set of well-defined objectives aimed at expanding our understanding of thioester chemistry and its applications. These objectives can be broadly categorized as follows:

Mechanistic Studies: A primary goal is to elucidate the reaction mechanisms involving thioesters. By studying the kinetics and thermodynamics of reactions with this compound, researchers can gain insights into the factors that govern thioester reactivity, such as the nature of the attacking nucleophile, the role of catalysts, and the influence of solvent effects.

Synthetic Methodology Development: this compound is frequently used as a test substrate in the development of new synthetic methods. For example, its reactions can be used to optimize conditions for forming carbon-sulfur or carbon-carbon bonds, which are crucial steps in the synthesis of pharmaceuticals and other fine chemicals. semanticscholar.org

Biochemical Investigations: In a biochemical context, this compound can act as a simple analog of more complex biological thioesters like acetyl-CoA. libretexts.org Researchers use it to study the active sites of enzymes that process thioesters, helping to understand enzyme specificity and catalytic mechanisms.

Spectroscopic and Structural Analysis: Detailed spectroscopic and structural studies of this compound provide valuable data on the fundamental properties of the thioester functional group. researchgate.net Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to characterize its structure and electronic properties, which can then be correlated with its reactivity. nih.govhmdb.ca

A summary of common research applications for this compound is presented in the table below:

Research AreaSpecific Application
Organic Synthesis Substrate in cross-coupling reactions semanticscholar.org
Precursor for the synthesis of other sulfur-containing compounds
Biochemistry Model substrate for thioesterase enzymes gonzaga.edu
Investigating the role of thioesters in metabolic pathways
Physical Organic Chemistry Studying reaction kinetics and mechanisms
Spectroscopic analysis of the thioester bond researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8OS B1345183 S-Ethyl ethanethioate CAS No. 625-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-ethyl ethanethioate
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InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8OS
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DSSTOX Substance ID

DTXSID5060807
Record name S-Ethyl thiolacetate
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Molecular Weight

104.17 g/mol
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Physical Description

Liquid, clear liquid
Record name S-Ethyl thioacetate
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Record name Ethyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1098/
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Solubility

insoluble in water; soluble in alcohol; miscible in diethyl ether
Record name Ethyl thioacetate
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Density

0.979 (20°)
Record name Ethyl thioacetate
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CAS No.

625-60-5, 59094-77-8
Record name S-Ethyl thioacetate
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Record name S-Ethyl thiolacetate
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Record name Ethanethioic acid, ethyl ester
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Record name Ethanethioic acid, S-ethyl ester
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Record name S-Ethyl thiolacetate
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Record name Ethyl ethanethioate
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Record name S-ethyl ethanethioate
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Record name S-ETHYL THIOLACETATE
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Record name S-Ethyl thioacetate
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Advanced Mechanistic Studies of S Ethyl Ethanethioate Reactivity

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a cornerstone of the reactivity of carboxylic acid derivatives, including thioesters like S-ethyl ethanethioate. This class of reaction involves the substitution of a leaving group on an acyl carbon by a nucleophile. The mechanism is distinct from other substitution reactions, such as those at tetrahedral carbon atoms, and proceeds through a characteristic intermediate.

The accepted mechanism for nucleophilic acyl substitution reactions is a two-step addition-elimination process. In the initial step, the nucleophile attacks the electrophilic carbonyl carbon of the this compound. This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a transient, high-energy tetrahedral intermediate. nih.gov This intermediate possesses a negatively charged oxygen atom, the former carbonyl oxygen.

The fate of this tetrahedral intermediate determines the outcome of the reaction. It can decompose in one of two ways:

The original nucleophile can be eliminated, reforming the starting this compound.

The ethanethiolate group (-SC₂H₅) can be expelled as a leaving group. This step involves the reformation of the carbon-oxygen double bond, leading to the final substitution product. nih.gov

A significant aspect of thioester chemistry is their heightened reactivity in acyl transfer reactions compared to their oxygen-containing counterparts, oxoesters (e.g., ethyl acetate). While thioesters and oxoesters exhibit similar reactivity towards strong nucleophiles like hydroxide (B78521), thioesters are substantially more reactive towards weaker nucleophiles. digitellinc.comchemrxiv.org For instance, thioesters are approximately 100-fold more reactive with amine nucleophiles and over 2000-fold more reactive with carbanion nucleophiles than their corresponding oxoesters. digitellinc.comchemrxiv.org

This difference in reactivity can be attributed to several electronic and thermodynamic factors:

Resonance Stabilization: The lone pair of electrons on the oxygen atom in an oxoester can more effectively delocalize into the carbonyl group through resonance. This is due to the better overlap between the 2p orbital of the oxygen and the 2p orbital of the carbonyl carbon. In this compound, the overlap between the larger 3p orbital of sulfur and the carbon's 2p orbital is less efficient. researchgate.net This results in the oxoester being more stabilized by resonance, and consequently, less reactive.

Electrophilicity of the Carbonyl Carbon: Due to the reduced resonance stabilization in thioesters, the carbonyl carbon is more electron-deficient (more positive) and thus more susceptible to nucleophilic attack. researchgate.net

Leaving Group Ability: The carbon-sulfur bond is weaker than the carbon-oxygen bond. Furthermore, the resulting thiolate anion (e.g., ethanethiolate) is a better leaving group than an alkoxide anion because it is a weaker base. researchgate.netresearchgate.net

Thermodynamics: The standard free energy of hydrolysis for a thioester is more negative (around -7.5 kcal/mole) compared to that of an oxoester (around -5 kcal/mole), indicating that the thioester is thermodynamically less stable and a better acylating agent. researchgate.net

Interactive Data Table: Relative Reactivity of Thioesters vs. Oxoesters
NucleophileRelative Reactivity (Thioester vs. Oxoester)Reference
Hydroxide (OH⁻)Similar digitellinc.comchemrxiv.org
Amines (e.g., n-butylamine)~100-fold greater for thioester digitellinc.comchemrxiv.org
Carbanions (e.g., ethylcyanoacetate carbanion)>2000-fold greater for thioester chemrxiv.org
Thiolates>100-fold greater for thioester chemrxiv.org

The efficiency and rate of acyl transfer from this compound are influenced by several key factors:

Nature of the Nucleophile: The strength and nature of the incoming nucleophile are paramount. Stronger nucleophiles react faster. As noted, the reactivity difference between thioesters and oxoesters is most pronounced with softer, less basic nucleophiles like amines and thiolates. digitellinc.comchemrxiv.org

Leaving Group Ability: The stability of the leaving group is crucial. The ethanethiolate group in this compound is a good leaving group, facilitating the second step of the substitution mechanism. researchgate.net

Steric Hindrance: Theoretical studies on related systems suggest that steric hindrance around the carbonyl center can disfavor the thiol-thioester exchange step, thereby slowing down the reaction. rhhz.net

Solvent and Catalysis: The reaction medium can play a significant role. In biological systems, acyl transfer reactions involving thioesters are often catalyzed by enzymes known as acyltransferases, which provide an active site environment that facilitates the reaction. rhhz.net In laboratory settings, acid or base catalysis can be employed to accelerate the reaction.

Thiol-Thioester Exchange Reactions

Thiol-thioester exchange is a specific and reversible type of nucleophilic acyl substitution where a thiol or thiolate anion acts as the nucleophile, displacing the thiol portion of the thioester. This reaction is fundamental in dynamic covalent chemistry and has been implicated in significant prebiotic chemical processes.

The kinetics of thiol-thioester exchange in aqueous solutions have been studied to understand the competition between this productive exchange and the destructive hydrolysis reaction. For model alkyl thioesters like S-methyl thioacetate (B1230152), which is structurally similar to this compound, the rate of exchange is significantly faster than the rate of hydrolysis under neutral to slightly acidic conditions. harvard.edunih.gov

A detailed kinetic study provided the following rate constants for S-methyl thioacetate in water: researchgate.netharvard.edunih.gov

Thiol-Thioester Exchange: The second-order rate constant (kₑₓ) for the reaction with 2-sulfonatoethanethiolate is 1.7 M⁻¹s⁻¹. researchgate.netharvard.edunih.gov

Hydrolysis:

Acid-mediated (kₐ): 1.5 x 10⁻⁵ M⁻¹s⁻¹

Base-mediated (kᵦ): 1.6 x 10⁻¹ M⁻¹s⁻¹

pH-independent (kₗ): 3.6 x 10⁻⁸ s⁻¹

These data reveal that at a neutral pH of 7 and 23°C, the half-life for hydrolysis is approximately 155 days, whereas the half-life for the exchange reaction (with a 1 mM thiol concentration) is only 38 hours. researchgate.netharvard.edunih.gov This demonstrates that under plausible prebiotic conditions, thiol-thioester exchange can proceed efficiently while the thioester remains stable against hydrolysis for extended periods. harvard.edunih.gov The reaction is thermodynamically favorable, with the hydrolysis of alkyl thioesters having a Gibbs free energy (ΔG) of around -7.7 kcal/mol. harvard.edu

Interactive Data Table: Kinetic Data for S-Methyl Thioacetate in Aqueous Solution
Reaction TypeRate ConstantHalf-life (at pH 7, 23°C)Reference
Thiol-Thioester Exchange (kₑₓ)1.7 M⁻¹s⁻¹38 hours (with 1 mM thiol) researchgate.netharvard.edunih.gov
Acid-Mediated Hydrolysis (kₐ)1.5 x 10⁻⁵ M⁻¹s⁻¹- researchgate.netharvard.edunih.gov
Base-Mediated Hydrolysis (kᵦ)1.6 x 10⁻¹ M⁻¹s⁻¹- researchgate.netharvard.edunih.gov
pH-Independent Hydrolysis (kₗ)3.6 x 10⁻⁸ s⁻¹155 days researchgate.netharvard.edunih.gov

Thioesters, including simple structures like this compound, are central to many hypotheses concerning the origin of life. harvard.edu They are considered plausible prebiotic energy-storing molecules and key intermediates in the formation of more complex biopolymers, most notably peptides. digitellinc.com

The "Thioester World" hypothesis posits that thioesters were crucial in early metabolism before the advent of phosphate-based energy carriers like ATP. harvard.edu Their significance in prebiotic peptide formation stems from the thiol-thioester exchange mechanism. It is proposed that in prebiotic environments, thiols and carboxylic acids could have condensed (for example, in evaporating pools) to form thioesters. researchgate.net These activated thioester linkages could then undergo a "thioester-amide exchange" in the presence of amino acids to form peptide bonds, a reaction that is thermodynamically unfavorable from free carboxylic acids and amines in an aqueous environment. researchgate.net

Recent studies have demonstrated that mercaptoacids can react with amino acids under plausible prebiotic conditions (e.g., drying and heating over a range of pH values) to form thiodepsipeptides, which contain both thioester and peptide bonds. researchgate.netdigitellinc.comchemrxiv.org This provides a robust, one-pot pathway for peptide formation, where the thiol-thioester exchange is a key mechanistic step. researchgate.netchemrxiv.org The ability of thioesters to undergo exchange reactions much faster than they hydrolyze lends critical support to their proposed role as key players in the chemical evolution that led to life. harvard.edunih.gov

Intramolecular S-to-N Acyl Transfer

The intramolecular S-to-N acyl transfer is a rapid and essentially irreversible rearrangement that converts a thioester linkage into a more stable amide bond. This process is fundamental to Native Chemical Ligation (NCL), a powerful strategy for the synthesis of large peptides and proteins.

Native Chemical Ligation (NCL) is a chemoselective reaction that couples two unprotected peptide fragments to form a native peptide bond. The process relies on the unique reactivity of a C-terminal thioester (a role conceptually modeled by this compound) on one peptide and an N-terminal cysteine residue on the other.

The mechanism proceeds in two distinct steps:

Initial Transthioesterification: The reaction is initiated by a reversible intermolecular transthioesterification. The sulfhydryl side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the second peptide. This forms a new thioester-linked intermediate, connecting the two peptide fragments. This step is typically performed in an aqueous buffer at a neutral pH.

Intramolecular S-to-N Acyl Shift: The newly formed thioester intermediate undergoes a rapid and spontaneous intramolecular S-to-N acyl transfer. The alpha-amino group of the cysteine residue, now positioned favorably, attacks the carbonyl carbon of the thioester. This rearrangement proceeds through a cyclic transition state to form a thermodynamically more stable native amide bond at the ligation site, regenerating the cysteine side-chain thiol in the process. researchgate.netnih.govnih.gov The irreversibility of this second step is the primary driving force for the high yields typically observed in NCL reactions. nih.gov

The key to the efficiency of the S-to-N acyl transfer lies in the structure and energetics of its transition state. The reaction proceeds through a highly organized, intramolecular five-membered cyclic transition state. researchgate.netnih.gov This proximity of the reacting groups (the N-terminal amine and the thioester carbonyl) significantly lowers the entropic barrier to reaction.

Factor Influencing EnergeticsDescriptionImpact on Reaction Rate
Steric Hindrance The steric bulk of the amino acid residues adjacent to the ligation site can affect the stability of the transition state.Bulky residues (e.g., Valine, Isoleucine) at the C-terminus of the thioester fragment can slow the ligation rate. researchgate.netnih.gov
Ring Size of Transition State While NCL at cysteine proceeds via a 5-membered ring, other auxiliaries can involve larger rings.The 5-membered transition state is highly favorable. Larger ring sizes can hamper reactivity. nih.govnih.gov
Electronic Effects The reactivity of the thioester is influenced by the leaving group. Aryl thioesters are generally more reactive than alkyl thioesters.More reactive thioesters accelerate the initial transthioesterification step, which precedes the S-to-N acyl shift. researchgate.net
pH The reaction is typically run at neutral pH (7.0-7.5) to ensure the N-terminal cysteine's amino group is sufficiently nucleophilic.The rate is dependent on the concentration of the unprotonated amine, making pH a critical parameter.

Computational Chemistry and Theoretical Modeling of Reaction Pathways

Computational chemistry has become an indispensable tool for dissecting the complex reaction pathways of this compound and its analogues. Quantum chemical calculations provide a molecular-level picture of the reaction mechanism, transition states, and the factors controlling reactivity.

Ab initio and Density Functional Theory (DFT) methods are extensively used to model the potential energy surface of the S-to-N acyl transfer reaction. These calculations can accurately predict the geometries of reactants, intermediates, transition states, and products, as well as their relative energies.

Molecular orbital analyses, such as Natural Bond Orbital (NBO) analysis, provide deeper insight into the electronic factors that stabilize the transition state and drive the reaction. NBO analysis examines the charge distribution and the donor-acceptor (hyperconjugative) interactions between filled and unfilled orbitals within the molecule.

In the context of the S-to-N acyl transfer, NBO analysis of the transition state can reveal key electronic features. For instance, it can quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbital of the C-S bond being cleaved, providing a quantitative measure of the electronic driving force for the reaction.

NBO Analysis OutputSignificance in S-to-N Acyl Transfer
Atomic Charges Reveals the charge distribution in the transition state, showing the nucleophilic character of the nitrogen and the electrophilic character of the carbonyl carbon.
Donor-Acceptor Interactions Quantifies the stabilizing energy (E(2)) from interactions like the nitrogen lone pair (nN) donating into the antibonding orbital of the carbonyl group (π*C=O).
Orbital Occupancies Changes in orbital occupancies from reactant to transition state reflect the extent of bond formation and cleavage.

A primary goal of computational modeling is to locate the exact structure of the transition state (TS) and calculate its energy, which corresponds to the activation energy of the reaction. For the S-to-N acyl transfer, calculations identify a single transition state connecting the thioester intermediate to the amide product.

The geometry of this five-membered cyclic TS is characterized by the partial formation of the N-C bond and the partial cleavage of the C-S bond. Computational studies provide precise values for these critical bond lengths and angles, which are otherwise inaccessible through experimental means. While specific values vary with the exact model system and level of theory, the data provides a detailed structural blueprint of the reaction's energetic peak.

Structural ParameterDescriptionTypical Computational Finding
N---C (forming bond) The distance between the nucleophilic nitrogen and the electrophilic carbonyl carbon.Significantly shorter than the van der Waals distance, indicating partial bond formation (typically in the range of 1.8 - 2.2 Å).
C---S (breaking bond) The distance of the bond between the carbonyl carbon and the sulfur of the cysteine side chain.Elongated compared to the ground state thioester, indicating partial bond cleavage (typically in the range of 2.0 - 2.4 Å).
N-C-O Angle The angle of approach of the nucleophilic nitrogen to the carbonyl group.Distorted from the ideal sp2 geometry, moving towards a tetrahedral arrangement.
Activation Energy (ΔG‡) The Gibbs free energy difference between the thioester intermediate and the transition state.Calculations consistently show a relatively low barrier, confirming the rapid nature of the intramolecular rearrangement.

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can profoundly influence its rate, selectivity, and even its mechanistic pathway. For reactions involving this compound and related thioesters, the choice of solvent is critical for controlling reactivity. The polarity, protic or aprotic nature, and coordinating ability of the solvent all play significant roles in stabilizing or destabilizing reactants, transition states, and intermediates.

In nucleophilic acyl substitution reactions, which are characteristic of thioesters, the solvent can affect the stability of both the nucleophile and the charged intermediates. Polar protic solvents, such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively. libretexts.org This can stabilize ionic intermediates, potentially favoring unimolecular (SN1-like) pathways. libretexts.orgmdpi.com Conversely, polar aprotic solvents (e.g., DMSO, DMF) are excellent at solvating cations but leave anions relatively "bare" and more nucleophilic, which can accelerate bimolecular (SN2-like) reactions. libretexts.org For instance, studies on the solvolysis of analogous ethyl chlorothioformate have shown a mechanistic switch from a bimolecular addition-elimination pathway in more nucleophilic solvents to a unimolecular SN1 pathway in highly ionizing, less nucleophilic solvents like aqueous fluoroalcohols. mdpi.com

In the context of enolate chemistry relevant to this compound, such as aldol reactions, the solvent can influence the C- versus O-alkylation ratio and the stereochemical outcome. Mildly coordinating solvents like tetrahydrofuran (THF) tend to favor C-alkylation of enolates, whereas strongly coordinating solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoramide (HMPA) can promote O-alkylation. ubc.ca In direct aldol-type additions of thioesters, the solubility of reagents, such as magnesium halide salts used for enolization, is a critical factor that is directly dependent on the solvent, thereby affecting the reaction's success and rate. thieme-connect.de The choice of solvent can also determine the final product distribution in aldol condensations; for example, alcoholic solvents may favor the formation of α,β-unsaturated products, while solvents like THF might favor the β-hydroxy carbonyl adducts. researchgate.net

The table below summarizes the general effects of different solvent types on reaction mechanisms relevant to this compound.

Solvent TypePropertiesEffect on NucleophilesInfluence on MechanismPotential Outcome for Thioester Reactions
Polar Protic (e.g., Water, Ethanol)Hydrogen-bond donor, high dielectric constantStabilizes (cages) anions, reducing nucleophilicityFavors SN1-type mechanisms by stabilizing charged intermediatesMay promote unimolecular pathways; can favor elimination products in aldol-type reactions
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)High dielectric constant, no H-bond donationEnhances nucleophilicity of anions by solvating only the counter-cationFavors SN2-type mechanismsAccelerates bimolecular substitutions; influences enolate reactivity
Nonpolar Aprotic (e.g., Hexane, Toluene)Low dielectric constantPoorly solvates ionsGenerally disfavors reactions with ionic intermediatesUsed when reactants are nonpolar; less common for ionic mechanisms

Stereochemical Aspects of Reactions Involving this compound

Asymmetric Aldol Reactions with Silyl Enol Ethers of this compound

One of the most powerful applications of this compound in modern organic synthesis is its use as a precursor for silyl enol ethers (specifically, silyl ketene thioacetals) in asymmetric aldol reactions. thieme-connect.de The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, provides a versatile method for carbon-carbon bond formation. thieme-connect.denih.gov When applied to the silyl enol ether derived from this compound, this reaction allows for the stereocontrolled synthesis of β-hydroxy thioesters, which are valuable chiral building blocks.

The general process involves two key steps:

Formation of the Silyl Enol Ether : this compound is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate is then trapped with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride) to yield the silyl enol ether. nih.gov

Lewis Acid-Catalyzed Aldol Addition : The silyl enol ether is then reacted with an aldehyde in the presence of a chiral Lewis acid catalyst. The Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen, making it more electrophilic. nih.gov The silyl enol ether then attacks the activated aldehyde, leading to the formation of a new carbon-carbon bond. Subsequent aqueous workup cleaves the silyl ether to reveal the β-hydroxy thioester product. youtube.com

The reaction between the silyl enol ether of this compound and an aldehyde, mediated by a chiral promoter system, can afford the corresponding aldol adducts in high yields and with significant enantioselectivity. ubc.ca A combination of tin(II) triflate (Sn(OTf)₂), a chiral diamine, and dibutyltin diacetate has been shown to be an effective promoter system for achieving high stereochemical control in reactions with the silyl enol ether of S-ethyl propanethioate, a close analog. ubc.ca

Enantioselectivity and Diastereoselectivity Control

Achieving high levels of stereocontrol is a central goal in asymmetric synthesis. In the Mukaiyama aldol reaction of silyl enol ethers derived from this compound, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the newly formed stereocenters can be controlled. thieme-connect.de

Enantioselectivity Control : The primary method for controlling enantioselectivity is the use of a chiral catalyst. Chiral Lewis acids, formed by complexing a metal salt (e.g., Sn(OTf)₂, TiCl₄, Sc(OTf)₃) with a chiral ligand, create a chiral environment around the electrophilic aldehyde. thieme-connect.dewiley-vch.de This chiral pocket forces the silyl enol ether to approach the aldehyde from a specific face, leading to the preferential formation of one enantiomer of the aldol product over the other. The choice of metal, chiral ligand, and reaction conditions (temperature, solvent) are all crucial for maximizing the enantiomeric excess (ee). For example, chiral diamine-coordinated tin(II) triflate complexes have been successfully employed as catalysts in these reactions. thieme-connect.de

Diastereoselectivity Control : When the reaction creates two new adjacent stereocenters, the relative orientation of the substituents can result in either syn or anti diastereomers. The diastereoselectivity of the Mukaiyama aldol reaction is influenced by several factors:

Silyl Enol Ether Geometry : The (E)- or (Z)-geometry of the silyl enol ether can influence the diastereomeric outcome, often through cyclic or open transition state models. thieme-connect.de

Nature of the Lewis Acid : The size and nature of the Lewis acid catalyst can dictate the geometry of the transition state, thereby influencing the syn/anti ratio. organic-chemistry.org

Substituents : Steric bulk on the aldehyde, the silyl group, and the thioester itself can create steric biases in the transition state, favoring one diastereomer. organic-chemistry.org

Perfect stereochemical control, achieving both high diastereo- and enantioselectivity, has been reported for related thioester enol ethers by carefully selecting the combination of Lewis acid and chiral auxiliary. ubc.ca The ability to control these stereochemical outcomes makes the asymmetric aldol reaction of this compound derivatives a highly valuable transformation in the synthesis of complex, biologically active molecules. nih.gov

The following table presents representative data for an asymmetric aldol reaction involving a silyl ketene thioacetal, illustrating the high levels of stereocontrol that can be achieved.

Aldehyde (RCHO)Silyl Enol EtherCatalyst SystemYield (%)dr (anti/syn)ee (%) [anti]
Methyl PyruvateZ-silyl ketene acetal from S-tert-butyl propanethioateSn(OTf)₂ + (S,S)-bis(phenyldihydrooxazolyl)pyridine9499:199

Data adapted from a representative Mukaiyama aldol reaction to illustrate typical outcomes. thieme-connect.de

Spectroscopic and Conformational Analysis of S Ethyl Ethanethioate

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational landscape and vibrational modes of molecules. Studies combining experimental spectra with quantum chemical calculations have been crucial in characterizing S-Ethyl ethanethioate. rsc.orgdocbrown.info

The vibrational spectra of this compound are complex, with numerous bands corresponding to different molecular motions. The assignment of these bands to specific vibrational normal modes has been achieved through analysis of IR and Raman spectra in conjunction with theoretical calculations. rsc.org Key vibrational modes include C=O stretching, C-S stretching, C-C stretching, and various bending and torsional modes of the methyl and ethyl groups.

A selection of assigned vibrational frequencies for the most stable anti, anti conformer is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Description
ν(C=O)172116951693Carbonyl group stretching
δas(CH₃)145814581454Asymmetric CH₃ deformation (ethyl)
δs(CH₃)135513551357Symmetric CH₃ deformation (acetyl)
ν(C-C)966968970C-C bond stretching (acetyl)
ν(C-S)632629629Thioester C-S bond stretching
δ(CCO)580581582CCO deformation

This table presents a selection of vibrational modes. The full vibrational analysis includes many other modes.

Theoretical calculations predict the existence of two stable conformational isomers for this compound, arising from rotation around the C-S and S-C bonds. rsc.orgdocbrown.info These are designated as the anti, anti (Cs symmetry) and anti, gauche (C1 symmetry) conformers. rsc.org

Experimental vibrational spectroscopy confirms the presence of both isomers in liquid and gaseous states. rsc.orgdocbrown.info In the liquid Raman and infrared spectra, certain bands appear as doublets or have shoulders, which is indicative of the presence of more than one conformer. For instance, the analysis of the C-S stretching region in the Raman spectrum provides clear evidence for the conformational equilibrium. rsc.org The anti, anti conformer is found to be the more stable form, with the anti, gauche being slightly higher in energy. rsc.org

Gas Electron Diffraction (GED) Studies

Gas Electron Diffraction (GED) is an experimental technique used to determine the precise geometrical structure of molecules in the gas phase, free from intermolecular interactions. compoundchem.com

Combined GED and spectroscopic studies have provided a detailed molecular structure for this compound. rsc.orgdocbrown.info The analysis of GED data, supplemented by theoretical calculations, allows for the precise determination of bond lengths, bond angles, and dihedral angles for the molecule's conformers. rsc.org

The table below summarizes key geometrical parameters determined for the predominant anti, anti conformer of this compound in the gas phase.

ParameterValue
Bond Lengths (Å)
r(C=O)1.213
r(C-C)acetyl1.515
r(S-C)carbonyl1.777
r(S-C)ethyl1.812
r(C-C)ethyl1.529
Bond Angles (°)
∠(O=C-S)123.1
∠(C-C-S)111.4
∠(C-S-C)100.3

Parameters are given as rₐ values. Data sourced from combined GED and theoretical analysis. rsc.org

The GED analysis confirms the findings from vibrational spectroscopy regarding conformational preferences. rsc.orgdocbrown.info The data is best fit by a model that includes a mixture of the anti, anti and anti, gauche conformers. In the gas phase at the temperature of the experiment, the anti, anti conformer is the most abundant species, accounting for the majority of the population. rsc.org This preference for the planar, extended anti, anti structure is the result of the complex interplay of steric and electronic effects within the molecule. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. While comprehensive, peer-reviewed assignments of ¹H and ¹³C NMR spectra for this compound are not extensively detailed in readily available literature, the expected spectral features can be predicted based on its chemical structure.

The structure of this compound (CH₃C(=O)SCH₂CH₃) contains four chemically distinct sets of nuclei, which would result in four unique signals in its ¹³C NMR spectrum and three unique signals in its ¹H NMR spectrum.

¹H NMR:

A singlet for the acetyl methyl protons (CH₃C=O).

A quartet for the methylene (B1212753) protons (-SCH₂-), split by the adjacent methyl group.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene group.

¹³C NMR:

A signal for the carbonyl carbon (C=O).

A signal for the acetyl methyl carbon (CH₃-).

A signal for the methylene carbon (-SCH₂-).

A signal for the terminal methyl carbon (-CH₃) of the ethyl group.

Predicted ¹H NMR data exists in databases such as the Human Metabolome Database, but detailed, experimentally verified chemical shifts and coupling constants are not consistently reported across the scientific literature. hmdb.ca

Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information on the chemical environment of each atom. The chemical shift (δ) in an NMR spectrum indicates the magnetic environment of a nucleus, which is influenced by the surrounding electron density.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, the hydrogen atoms on the ethyl group and the acetyl group give rise to distinct signals. The protons of the methyl group (CH₃) of the acetyl moiety are typically observed as a singlet, as there are no adjacent protons to cause splitting. The protons of the ethyl group exhibit characteristic splitting patterns due to spin-spin coupling. The methylene protons (-CH₂-) adjacent to the sulfur atom appear as a quartet, being split by the three protons of the neighboring methyl group. Conversely, the methyl protons (-CH₃) of the ethyl group appear as a triplet, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. This compound displays four distinct carbon signals corresponding to the carbonyl carbon, the acetyl methyl carbon, the S-methylene carbon, and the terminal methyl carbon of the ethyl group. The carbonyl carbon (C=O) is typically the most deshielded, appearing at the highest chemical shift value due to the strong electron-withdrawing effect of the oxygen atom. The chemical shifts of the other carbons are influenced by their proximity to the sulfur and carbonyl groups.

Predicted NMR Data for this compound:

Note: The following data is based on spectral predictions and may vary from experimentally determined values.

Interactive ¹H NMR Data Table

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (acetyl) 2.33 Singlet
CH₂ (ethyl) 2.87 Quartet

Interactive ¹³C NMR Data Table

Carbon Atom Predicted Chemical Shift (ppm)
C=O 198.5
CH₃ (acetyl) 30.2
CH₂ (ethyl) 23.5

Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a primary technique for the structural elucidation of newly synthesized compounds and for monitoring the progress of chemical reactions in real-time. ed.ac.uk For this compound, NMR can confirm its formation during a synthesis, for instance, in the reaction between ethanethiol (B150549) and acetyl chloride.

By acquiring NMR spectra at various time intervals during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked. oxinst.comrsc.org For example, in the synthesis of this compound, one could monitor the decrease in the intensity of the signals corresponding to the starting materials and the simultaneous increase in the characteristic singlet, quartet, and triplet of the product. This allows for the determination of reaction kinetics, including reaction rates and the identification of the reaction endpoint. The integration of the NMR signals provides a quantitative measure of the relative amounts of reactants and products present in the reaction mixture at any given time.

Detection of Transient Intermediates

In the study of reaction mechanisms, NMR spectroscopy can be instrumental in detecting and characterizing short-lived transient intermediates. cdnsciencepub.com While thioesters like this compound are generally stable, their reactions, such as hydrolysis or aminolysis, may proceed through tetrahedral intermediates.

These intermediates are often present in very low concentrations and have short lifetimes, making their detection challenging. Specialized NMR techniques, such as rapid-injection NMR or stopped-flow NMR, can be employed to observe these fleeting species. cdnsciencepub.com For instance, in the hydrolysis of this compound, a tetrahedral intermediate with a hydroxyl group and an ethylthio group attached to the former carbonyl carbon might be formed. Detecting the NMR signals of this intermediate would provide direct evidence for the proposed reaction mechanism. Although specific studies on transient intermediates in reactions of this compound are not extensively documented, the principles of using NMR to detect such species in analogous ester and thioester reactions are well-established. cdnsciencepub.com

Biochemical and Biological Roles of Thioesters Relevant to S Ethyl Ethanethioate

Thioesters in Metabolic Pathways

Thioesters are integral intermediates in a wide array of metabolic pathways, participating in the synthesis and degradation of key biomolecules. wikipedia.org Their significance is underscored by their involvement in the metabolism of fatty acids and in critical energy transfer reactions. fiveable.megonzaga.edu

Role as Acyl Carriers (e.g., Coenzyme A Derivatives)

In biological systems, thioesters are the principal form of activated carboxylate groups and are employed as acyl carriers. libretexts.orglibretexts.org This function is critical for the transfer of acyl groups, such as fatty acids, between different substrates in metabolic pathways. libretexts.orglibretexts.org The most prominent acyl carrier is Coenzyme A (CoA), a thiol-containing coenzyme that forms thioester linkages with acyl groups. libretexts.org

Another important acyl carrier is the Acyl Carrier Protein (ACP), a small protein that is essential in fatty acid synthesis for shuttling the growing acyl chain between different enzymatic active sites. gonzaga.edugonzaga.edu Both CoA and ACP contain a phosphopantetheine prosthetic group to which acyl groups are attached via a thioester bond. gonzaga.eduresearchgate.net The central metabolite acetyl-CoA is a prime example of a thioester that serves as a carrier for the two-carbon acetyl group. gonzaga.edu

Table 1: Key Acyl Carriers and their Functions

Acyl CarrierFunctionRelevant Metabolic Pathway(s)
Coenzyme A (CoA) Carries acyl groups, notably in the form of acyl-CoA derivatives like acetyl-CoA.Fatty acid metabolism, Citric acid cycle, Biosynthesis of various molecules. wikipedia.orggonzaga.edu
Acyl Carrier Protein (ACP) Shuttles growing acyl chains between enzymes during fatty acid synthesis.Fatty acid biosynthesis. gonzaga.eduresearchgate.net

Involvement in Fatty Acid Metabolism and Synthesis

Thioesters are fundamental to both the breakdown (catabolism) and synthesis (anabolism) of fatty acids. nih.gov In fatty acid degradation, known as beta-oxidation, fatty acids are first activated by conversion to their CoA thioesters. libretexts.orglibretexts.org This activation allows for the sequential two-carbon fragments to be removed from the carboxyl end of the fatty acid, generating acetyl-CoA. wikipedia.org

Conversely, during fatty acid synthesis, the growing fatty acid chain is covalently attached to the Acyl Carrier Protein (ACP) via a thioester bond. researchgate.nettaylorandfrancis.com The two-carbon building block for this synthesis is provided by acetyl-CoA, which is first converted to acetyl-ACP. libretexts.org The thioester linkage to ACP facilitates the transport of the elongating acyl chain between the active sites of the fatty acid synthase enzyme complex. gonzaga.edu

Energy Conservation via Thioester Bond Hydrolysis

The thioester bond is considered a "high-energy" bond, similar to the phosphoanhydride bonds in ATP. weizmann.ac.il The hydrolysis of a thioester, such as acetyl-CoA, releases a significant amount of free energy. gonzaga.edu For instance, the standard free energy change (ΔG°′) for the hydrolysis of acetyl-CoA is approximately -31.4 kJ/mol (-7.5 kcal/mol), which is slightly more exergonic than the hydrolysis of the terminal phosphate (B84403) of ATP. gonzaga.edu

This stored energy can be harnessed to drive thermodynamically unfavorable reactions. gonzaga.edu The energy released from thioester bond hydrolysis can be conserved in the formation of ATP. gonzaga.edu This energetic link is crucial in catabolic pathways where the oxidation of metabolites is coupled to the synthesis of thioesters, which then drives the production of ATP. researchgate.net Some researchers even hypothesize that in early life, before the prevalence of phosphorus-based energy currency, thioesters may have served as the primary energy carriers. weizmann.ac.il

Interactions with Biological Targets

The reactivity of the thioester bond makes these compounds suitable for interaction with a variety of biological molecules, particularly enzymes. fiveable.me They can act as both substrates for enzymatic reactions and as inhibitors of enzyme activity. nih.gov

Enzyme Substrates and Inhibitors

Thioesters are common substrates for a wide range of enzymes. wikipedia.org For example, thioesterases are a family of enzymes that specifically hydrolyze thioester bonds. nih.gov Acyl-CoA thioesterases, for instance, convert fatty acyl-CoAs into free fatty acids and CoA. nih.gov In the citric acid cycle, the enzyme citrate (B86180) synthase catalyzes the reaction of acetyl-CoA (a thioester) with oxaloacetate. researchgate.net

Furthermore, analogues of natural thioester substrates can act as enzyme inhibitors. nih.gov For example, various synthetic CoA-thioester derivatives have been shown to be competitive inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. nih.gov Enzymes often employ a strategy of forming a covalent thioester intermediate with a substrate, typically at a cysteine residue in the active site, before catalyzing the main chemical reaction. libretexts.orglibretexts.org

Modulation of Lipid Metabolism and Protein Modification Pathways

Thioesters are central to the regulation of lipid metabolism. nih.gov Acyl-CoA thioesterases (ACOTs) modulate the intracellular levels of fatty acyl-CoAs, thereby controlling their availability for either oxidation for energy or incorporation into complex lipids. nih.gov This regulation helps to control the trafficking of fatty acids within the cell. nih.gov

Beyond lipid metabolism, thioesters are involved in protein modification. One of the most significant examples is protein ubiquitination, where a thioester linkage plays a crucial role in tagging proteins with ubiquitin for degradation. wikipedia.org Additionally, post-translational modifications (PTMs) such as acetylation, which can be derived from the acetyl group of acetyl-CoA, are critical in modulating the activity of key enzymes and proteins involved in both glucose and lipid metabolism. nih.gov

Role in Natural Product Biosynthesis

Thioesters are obligatory intermediates in the synthesis of a wide array of natural products, serving as activated precursors for the formation of complex molecular architectures. wikipedia.org

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that bacteria and fungi use to produce a diverse range of bioactive peptides, including many antibiotics and immunosuppressants. nih.govmdpi.com Unlike ribosomal protein synthesis, NRPSs function as an assembly line, where thioesters are critical for the entire process. mdpi.com

The synthesis begins when an adenylation (A) domain selects and activates a specific amino acid by forming an aminoacyl-adenylate. This activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein, where it becomes covalently attached as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. mdpi.com This thioester bond is crucial for holding the growing peptide chain and presenting it to the subsequent domains in the NRPS module. mdpi.com

A condensation (C) domain then catalyzes the formation of a peptide bond between the upstream, enzyme-bound peptide thioester and the downstream aminoacyl-thioester. mdpi.com This process of chain elongation continues as the growing peptide is passed from one module to the next. mdpi.com

Finally, a thioesterase (TE) domain at the C-terminus of the NRPS complex releases the completed peptide. nih.gov This release often involves an intramolecular nucleophilic attack, leading to the formation of a cyclic peptide, a common feature of non-ribosomal peptides that enhances their stability and biological activity. nih.govnih.gov The TE domain hydrolyzes the thioester bond between the peptide and the T domain, liberating the final product. mdpi.com The use of excised TE domains has become a chemoenzymatic tool for the macrocyclization of synthetic peptides. nih.govnih.gov

DomainFunction in Non-Ribosomal Peptide Synthesis
Adenylation (A) Selects and activates a specific amino acid.
Thiolation (T) Covalently attaches the activated amino acid via a thioester bond.
Condensation (C) Catalyzes peptide bond formation between thioester intermediates.
Thioesterase (TE) Releases the final peptide, often through cyclization.

Thioesters, particularly derivatives of coenzyme A (CoA), are central to metabolic pathways that produce 2-substituted malates, such as β-methylmalate. These pathways are essential for carbon assimilation in some microorganisms. nih.gov In the methylaspartate cycle, for instance, two enzymes belonging to the CitE-like superfamily, malyl-CoA lyase/thioesterase and β-methylmalyl-CoA lyase, play key roles. nih.gov

The biosynthesis involves the cleavage and formation of C-C bonds where thioesters like acetyl-CoA, propionyl-CoA, malyl-CoA, and β-methylmalyl-CoA are key substrates. nih.gov Malate (B86768) synthase, a related enzyme, catalyzes the condensation of the thioester acetyl-CoA with glyoxylate (B1226380) to form malate. nih.govresearchgate.net The reaction proceeds through a malyl-CoA thioester intermediate. researchgate.net An aspartate residue in the enzyme's active site abstracts a proton from acetyl-CoA, forming an enolate that attacks glyoxylate. researchgate.net The resulting malyl-CoA intermediate is then hydrolyzed by a thioesterase activity, releasing malate and free CoA. nih.govresearchgate.net These reactions highlight the role of thioesters as activated acyl-group carriers, facilitating both C-C bond formation and subsequent hydrolysis to yield the final product. nih.gov

Ecological and Environmental Biochemical Transformations

In various ecological niches, thioesters like S-ethyl ethanethioate are formed through biochemical transformations, often influencing the sensory characteristics of the environment, such as in fermented foods.

This compound (also known as ethyl thioacetate) is a volatile sulfur compound (VSC) that can be formed during alcoholic fermentation, particularly in winemaking. researchgate.net Its presence is often associated with off-odors described as cooked onion, cabbage, or rubbery. researchgate.net

The formation of this compound is directly linked to the production of hydrogen sulfide (B99878) (H₂S) by yeast. researchgate.net During fermentation, if yeast experiences a deficiency in assimilable nitrogen, it can lead to the breakdown of sulfur-containing amino acids and the subsequent release of H₂S. ucdavis.edu This H₂S can then react with other fermentation products. Specifically, H₂S can react with acetaldehyde (B116499) or ethanol (B145695) to form ethanethiol (B150549). researchgate.net The ethanethiol is then acetylated, a reaction likely catalyzed by yeast alcohol acetyltransferases, to form this compound. ucdavis.edu This acetylation may serve as a detoxification mechanism for the yeast to handle excess thiols. ucdavis.edu Studies using ³⁴S-labeled sulfate (B86663) have confirmed that H₂S produced by yeast is directly incorporated into ethanethiol and subsequently this compound. researchgate.net

CompoundPrecursor(s)Role in Formation
Hydrogen Sulfide (H₂S) Sulfur-containing amino acidsPrimary sulfur source
Ethanethiol Hydrogen Sulfide, Ethanol/AcetaldehydeIntermediate thiol
Acetyl-CoA Yeast metabolismAcetyl group donor
This compound Ethanethiol, Acetyl-CoAFinal thioester product

Hydrogen sulfide is a biologically generated gas that can be converted into other volatile sulfur compounds, including thioesters. researchgate.netnih.gov In the context of wine fermentation, yeast metabolism is the primary driver of this conversion. researchgate.net H₂S produced by yeast can be transformed into ethanethiol, which is then esterified to produce this compound. researchgate.net This biological conversion is significant as it transforms the "rotten egg" aroma of H₂S into the different, often "oniony," aroma of this compound and related compounds like diethyl disulfide. researchgate.net This demonstrates a biologically-mediated pathway where a simple inorganic sulfur compound is incorporated into a more complex organic thioester. researchgate.net

The presence and concentration of thioesters like this compound in fermented products can serve as bioindicators of the metabolic state of the microorganisms involved. For example, high levels of this compound in wine can indicate stressful fermentation conditions, such as nitrogen deficiency, which leads to increased H₂S production. researchgate.netucdavis.edu Therefore, monitoring its concentration could provide insight into the health and efficiency of the fermentation process.

Furthermore, thioesters can act as precursors to other flavor compounds. While this compound itself is an aroma compound, the reactive nature of the thioester bond means it could potentially participate in further chemical or enzymatic reactions during aging, leading to the formation of new volatile compounds that alter the sensory profile over time. researchgate.net Volatile thiols, which are precursors to some thioesters, are recognized as critical aroma components in certain wine varieties, originating from non-volatile cysteine-conjugated precursors present in the grapes that are cleaved by yeast enzymes during fermentation. uq.edu.au

Environmental Fate and Degradation Studies General Thioester Focus

Hydrolysis Pathways of Thioesters in Environmental Systems

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary abiotic degradation pathway for thioesters in aqueous environments. The rate and mechanism of this reaction are highly dependent on the pH of the system. Thioester hydrolysis can proceed through acid-mediated, base-mediated, and pH-independent (neutral) pathways harvard.edunih.gov.

Acid-Mediated Hydrolysis: At low pH, the carbonyl oxygen of the thioester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is generally slower than base-mediated hydrolysis acs.org.

Base-Mediated Hydrolysis: Under alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This is typically the dominant hydrolysis pathway at high pH and is significantly faster than acid-catalyzed or neutral hydrolysis harvard.edunih.gov.

pH-Independent Hydrolysis: In the neutral pH range, water itself acts as the nucleophile. While this reaction is slower compared to base-mediated hydrolysis, it is a persistent degradation route in many natural water systems harvard.edu.

The stability of thioesters to hydrolysis is a key factor in their environmental persistence. For instance, the simple alkyl thioester S-methyl thioacetate (B1230152) has a hydrolysis half-life of 155 days at pH 7 and 23°C, indicating considerable stability in neutral waters. However, this stability decreases significantly under acidic or basic conditions nih.govacs.org. The hydrolysis of a thioester results in the formation of a carboxylic acid and a thiol fiveable.mewikipedia.org.

Hydrolysis Rate Constants for S-Methyl Thioacetate in Water nih.gov
Hydrolysis PathwayRate Constant (k)Conditions
Acid-Mediated (ka)1.5 × 10-5 M-1 s-1Low pH
Base-Mediated (kb)1.6 × 10-1 M-1 s-1High pH
pH-Independent (kw)3.6 × 10-8 s-1Neutral pH

Biodegradation Mechanisms in Soil and Water

Biodegradation is a crucial process for the environmental breakdown of organic compounds, mediated by microorganisms. Thioesters are common intermediates in many central metabolic pathways, such as fatty acid metabolism, which suggests that microorganisms possess the enzymatic machinery to degrade them effectively wikipedia.orgnih.gov.

The presence or absence of oxygen determines the specific biodegradation pathway.

Aerobic Degradation : In the presence of oxygen, microorganisms utilize oxidative pathways to break down organic molecules, often leading to their complete mineralization into carbon dioxide and water omicsonline.org. Aerobic bacteria, or aerobes, use oxygen as the final electron acceptor in cellular respiration to efficiently extract energy from substrates omicsonline.org.

Anaerobic Degradation : In oxygen-depleted environments, such as saturated soils, sediments, and certain wastewater treatment systems, anaerobic microorganisms dominate. These organisms use other terminal electron acceptors like nitrate, sulfate (B86663), or carbonate omicsonline.orgnih.gov. The anaerobic degradation of some aromatic compounds has been shown to proceed through the formation of coenzyme A thioester intermediates, highlighting the role of this functional group in anaerobic metabolism nih.gov. While anaerobic digestion can be slower, it is a vital process in the global carbon cycle omicsonline.org.

The biological cleavage of the thioester bond is catalyzed by a specific class of enzymes called thioesterases (or hydrolases) fiveable.me. These enzymes are ubiquitous in nature and play critical roles in regulating metabolic pathways by hydrolyzing thioester bonds in molecules like acyl-CoA and acyl-carrier protein (ACP) thioesters wikipedia.orgnih.gov.

Thioesterases are classified into numerous families based on sequence similarity and are involved in diverse processes such as fatty acid synthesis, polyketide synthesis, and the metabolism of various compounds nih.gov. The presence of these enzymes allows diverse microbial communities in soil and water to utilize thioesters as carbon and energy sources. For example, studies on the degradation of phthalate (B1215562) esters under sulfate-reducing conditions have identified specific facultative anaerobes like Thauera sp., Xanthobacter sp., and Agrobacterium sp. as being responsible for their breakdown nih.gov. This indicates that specialized microorganisms in the environment can target and degrade ester-containing compounds.

Phototransformation and Other Abiotic Degradation Processes

Abiotic degradation processes other than hydrolysis can also contribute to the environmental fate of thioesters. Phototransformation, or photolysis, involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun mdpi.com.

While much of the photochemical research on thioesters has focused on their synthesis nsf.govresearchgate.netunibo.it, the absorption of light energy can also lead to the cleavage of chemical bonds. The carbonyl group in the thioester structure can absorb UV radiation, potentially leading to the formation of reactive radical species and subsequent degradation. Photolysis is a recognized degradation pathway for other classes of esters, such as neonicotinoids, in sunlit surface waters mdpi.com. The extent and rate of phototransformation depend on factors like the light absorption properties of the specific thioester, water clarity, and sunlight intensity.

Products of Degradation and their Environmental Impact

The degradation of S-Ethyl ethanethioate and other thioesters yields specific breakdown products whose environmental impact must be considered.

Hydrolysis Products : The primary products from the hydrolysis of this compound are ethanoic acid (acetic acid) and ethanethiol (B150549) wikipedia.org. Acetic acid is a common, readily biodegradable organic acid. Ethanethiol is a volatile thiol compound with a strong odor.

Biodegradation Products : Complete aerobic biodegradation ultimately converts the organic structure to carbon dioxide, water, and inorganic sulfate nih.gov. Under anaerobic conditions, methane (B114726) might also be produced omicsonline.org.

Environmental Impact : The intermediate products of degradation can sometimes be of greater environmental concern than the parent compound. For example, studies on dimethyl phthalate esters have shown that their metabolites can accumulate in the environment and may pose health risks nih.gov. Therefore, a complete environmental risk assessment must consider the fate and potential effects of not only this compound but also its primary degradation products like ethanethiol.

Summary of Degradation Pathways for Thioesters
PathwayTypeKey FactorsPrimary Products
HydrolysisAbioticpH, TemperatureCarboxylic Acid, Thiol wikipedia.org
BiodegradationBioticMicrobial Activity, Oxygen AvailabilityCO2, H2O, Biomass, Methane (anaerobic) omicsonline.orgnih.gov
PhototransformationAbioticSunlight (UV) IntensityVarious photoproducts

Future Directions and Emerging Research Avenues for S Ethyl Ethanethioate

The study of S-Ethyl ethanethioate and the broader class of thioesters continues to evolve, driven by their fundamental roles in biochemistry and their versatility in synthetic applications. Emerging research is paving the way for innovative methodologies, deeper theoretical understanding, and novel applications in medicine and materials science.

Q & A

Q. Basic Research Focus

  • Storage : Keep in airtight containers under nitrogen, away from oxidizers and heat sources .
  • Disposal : Incinerate in a certified chemical incinerator with scrubbers to neutralize SOₓ emissions .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

How can computational chemistry models predict the reactivity of this compound in novel reaction pathways?

Q. Advanced Research Focus

  • DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to map electron density around the thioester group .
  • Transition State Analysis : Identify nucleophilic attack pathways (e.g., by amines or Grignard reagents) using NBO (Natural Bond Orbital) analysis .
  • Solvent Effects : Simulate solvent polarity impacts on reaction barriers with COSMO-RS .

What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Q. Advanced Research Focus

  • Quality Control : Implement in-process monitoring (e.g., inline FTIR) to detect deviations early .
  • Standardized Protocols : Pre-dry solvents (e.g., DCM over molecular sieves) and calibrate reaction equipment.
  • Statistical Analysis : Use RSD (Relative Standard Deviation) metrics to assess purity across batches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-Ethyl ethanethioate
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S-Ethyl ethanethioate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.